

GPR61 Expression Profile in Human Tissues: An In-depth Technical Guide

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Compound of Interest

Compound Name: GPR61 Inverse agonist 1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression profile of G protein-coupled receptor 61 (GPR61) in human tissues. GPR61 is an orphan receptor that is gaining interest as a potential therapeutic target due to its constitutive activity and its association with metabolic regulation and neurological functions.^{[1][2]} This document summarizes quantitative expression data, details relevant experimental protocols, and visualizes the known signaling pathway to facilitate further research and drug development efforts targeting this receptor.

Quantitative Expression of GPR61 in Human Tissues

The expression of GPR61 has been characterized at both the mRNA and protein levels across a wide range of human tissues. While mRNA data provides a quantitative measure of gene transcription, protein data, primarily from immunohistochemistry, offers a semi-quantitative view of the functional molecules present in the tissue.

GPR61 Messenger RNA (mRNA) Expression

The following table summarizes the mRNA expression levels of GPR61 in various human tissues. The data is presented in normalized transcripts per million (nTPM) from a consensus dataset combining data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project, providing a standardized measure of transcript abundance.^[3]

Tissue	nTPM (normalized Transcripts Per Million)
Brain	
Pituitary Gland	25.7
Brain - Cortex	11.8
Brain - Frontal Cortex (BA9)	9.4
Brain - Anterior cingulate cortex (BA24)	8.8
Caudate	8.1
Putamen	7.3
Hippocampus	6.5
Amygdala	6.2
Thalamus	5.9
Cerebellum	2.1
Endocrine Tissues	
Adrenal Gland	1.8
Thyroid Gland	0.7
Pancreas	0.3
Reproductive Tissues	
Testis	3.5
Ovary	0.6
Uterus	0.3
Prostate	0.2
Immune System	
Spleen	0.9
Lymph Node	0.6

Bone Marrow	0.4
Other Tissues	
Retina	10.2
Nerve - Tibial	4.5
Adipose Tissue	1.2
Heart Muscle	0.3
Skeletal Muscle	0.2
Liver	0.1
Lung	0.1
Kidney	0.1
Skin	0.1

Data sourced from the Human Protein Atlas consensus dataset (HPA and GTEx).[\[3\]](#)

GPR61 Protein Expression

Protein expression data for GPR61 is primarily derived from immunohistochemistry (IHC) studies. The Human Protein Atlas provides a summary of protein expression, noting cytoplasmic expression in the central nervous system (CNS) and retina.[\[3\]](#)[\[4\]](#)[\[5\]](#) Studies have also demonstrated GPR61 protein expression in the human hippocampus and in peripheral blood mononuclear cells (PBMCs).[\[6\]](#) The following table provides a semi-quantitative summary of GPR61 protein expression.

Tissue/Cell Type	Expression Level	Cellular Localization
Central Nervous System		
Hippocampus (CA1, CA2, CA3 pyramidal neurons)	High	Cytoplasmic
Hippocampus (Dentate Gyrus, CA4)	Moderate	Cytoplasmic
Caudate	Detected	Not specified
Putamen	Detected	Not specified
Thalamus	Detected	Not specified
Cerebral Cortex	Detected	Cytoplasmic
Retina	Detected	Cytoplasmic
Immune Cells		
Peripheral Blood Mononuclear Cells (PBMCs)	Detected	Cell Surface/Intracellular
- Th17 Cells	Higher than resting CD4+	Not specified
- CD4+ T cells	Detected	Not specified
- CD8+ T cells	Detected	Not specified
- B cells	Detected	Not specified
- Monocytes	Detected	Not specified
Adrenal Gland		
Zona glomerulosa	Detected	Not specified

Expression levels are categorized as High, Moderate, or Detected based on available immunohistochemical data.[\[4\]](#)[\[6\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the expression of GPR61 in human tissues.

Quantitative Real-Time PCR (RT-qPCR) for GPR61 mRNA

This protocol is adapted for the quantification of GPR61 mRNA in human peripheral blood mononuclear cells (PBMCs) and can be modified for other tissues.[\[6\]](#)

1. RNA Isolation:

- Isolate total RNA from human PBMCs using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

2. cDNA Synthesis:

- Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.

3. RT-qPCR Reaction:

- Prepare the qPCR reaction mix in a total volume of 20 µL containing:
 - 10 µL of 2x SYBR Green Master Mix
 - 1 µL of cDNA template
 - 1 µL of each forward and reverse primer (10 µM stock)
 - 7 µL of nuclease-free water
- Human GPR61 Primers:
 - Forward: 5'-CTTTCGAATCCCAGGCCAGA-3'[\[6\]](#)
 - Reverse: 5'-GCAGGACGGAGGTAGCTG-3'[\[6\]](#)

- Human β -actin (Housekeeping Gene) Primers:
 - Use validated primers for a stable housekeeping gene for normalization.
- Perform the qPCR using a standard thermal cycling protocol:
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
- Include a melt curve analysis to verify the specificity of the amplified product.

4. Data Analysis:

- Determine the cycle threshold (Ct) for GPR61 and the housekeeping gene.
- Calculate the relative expression of GPR61 using the $\Delta\Delta C_t$ method.

Immunohistochemistry (IHC) for GPR61 Protein in Brain Tissue

This protocol provides a general framework for the detection of GPR61 in paraffin-embedded human brain sections.

1. Tissue Preparation:

- Fix fresh human brain tissue in 10% neutral buffered formalin for 24-48 hours.
- Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
- Cut 4-5 μ m thick sections and mount them on positively charged slides.

2. Deparaffinization and Rehydration:

- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow the slides to cool to room temperature.

4. Staining:

- Wash the sections with phosphate-buffered saline (PBS).
- Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
- Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour.
- Incubate with a primary antibody against human GPR61 (e.g., a rabbit polyclonal antibody) diluted in blocking buffer overnight at 4°C.
- Wash with PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Visualize the staining with a chromogen solution such as 3,3'-diaminobenzidine (DAB).
- Counterstain with hematoxylin, dehydrate, clear, and mount the coverslip.

Western Blot for GPR61 Protein

This protocol outlines the detection of GPR61 in cell or tissue lysates.

1. Protein Extraction:

- Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

- Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against human GPR61 diluted in blocking buffer overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.

4. Detection:

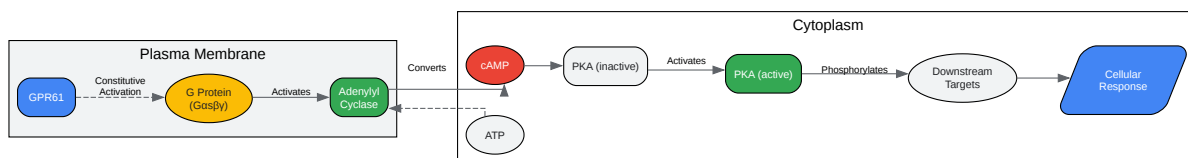
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

GPR61 Signaling Pathway and Experimental Workflows

GPR61 is an orphan G protein-coupled receptor that is known to be constitutively active, meaning it signals without the need for a bound ligand.[7][8] It primarily couples to the Gs alpha subunit (G α s) of the heterotrimeric G protein complex.[7][8]

GPR61 Constitutive Signaling Pathway

The activation of G α s by GPR61 leads to the stimulation of adenylyl cyclase, which then converts ATP into cyclic AMP (cAMP).[7][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

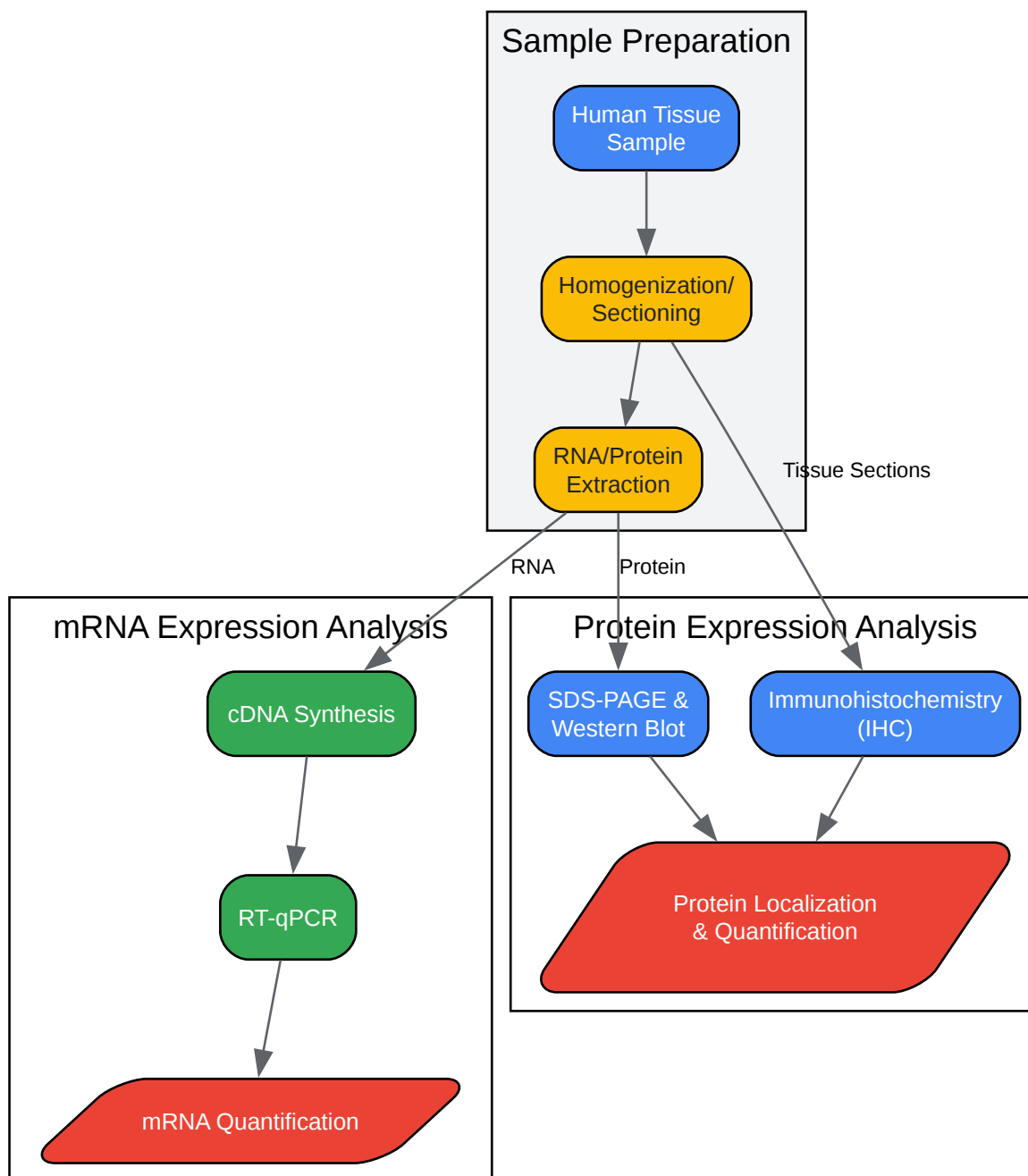


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GPR61 Constitutive Gs-cAMP Signaling Pathway

Experimental Workflow for GPR61 Expression Analysis

The following diagram illustrates a typical workflow for analyzing the expression of GPR61 in human tissue samples, from sample acquisition to data analysis.



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Workflow for GPR61 Expression Analysis

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